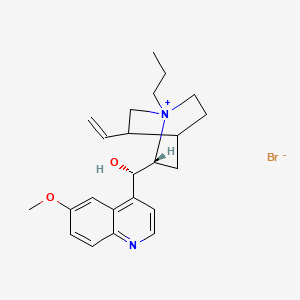Quinine, n-propyl bromide
CAS No.: 63717-12-4
Cat. No.: VC18466964
Molecular Formula: C23H31BrN2O2
Molecular Weight: 447.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63717-12-4 |
|---|---|
| Molecular Formula | C23H31BrN2O2 |
| Molecular Weight | 447.4 g/mol |
| IUPAC Name | (S)-[(2R)-5-ethenyl-1-propyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide |
| Standard InChI | InChI=1S/C23H31N2O2.BrH/c1-4-11-25-12-9-17(16(5-2)15-25)13-22(25)23(26)19-8-10-24-21-7-6-18(27-3)14-20(19)21;/h5-8,10,14,16-17,22-23,26H,2,4,9,11-13,15H2,1,3H3;1H/q+1;/p-1/t16?,17?,22-,23+,25?;/m1./s1 |
| Standard InChI Key | DSXBQRQLQMPKOA-XJXJHPFJSA-M |
| Isomeric SMILES | CCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |
| Canonical SMILES | CCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Quinine, n-propyl bromide retains the core cinchona alkaloid structure of quinine, characterized by a quinoline moiety fused to a quinuclidine ring system. The modification involves the substitution of a hydrogen atom on the quinuclidine nitrogen with an n-propyl bromide group (), introducing both steric bulk and electrophilic reactivity. The IUPAC name, , reflects its stereochemical complexity.
Table 1: Key Structural and Physical Properties
Stereochemical Considerations
The stereochemistry of quinine, n-propyl bromide is critical to its bioactivity. The (8α,9R) configuration of the parent quinine is preserved, ensuring compatibility with biological targets such as heme polymers in malaria parasites . The n-propyl group introduces a chiral center at the quinuclidine nitrogen, necessitating enantioselective synthesis to isolate the pharmacologically active isomer.
Synthesis and Reaction Mechanisms
Synthetic Pathway
The synthesis involves a nucleophilic substitution reaction between quinine and n-propyl bromide () in a polar aprotic solvent such as dichloromethane or ethanol. A base, typically potassium carbonate or triethylamine, deprotonates the quinuclidine nitrogen, enabling bromide displacement .
Table 2: Reaction Conditions and Yields
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Solvent | Dichloromethane | 68–72% | |
| Temperature | 40–50°C | — | |
| Base | Triethylamine | — |
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Structural confirmation is achieved via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). The bromide counterion is verified using ion chromatography .
Mechanism of Action and Biological Activity
Antimalarial Activity
Like quinine, the derivative disrupts heme detoxification in Plasmodium falciparum. The protonated quinuclidine nitrogen binds to heme (), inhibiting polymerization and causing cytotoxic heme accumulation . The n-propyl bromide group may enhance membrane permeability, though this remains under investigation.
Pharmacokinetic Modifications
-
Metabolism: Hepatic cytochrome P450 (CYP3A4/5) oxidation, yielding 3-hydroxy and 2'-oxo metabolites .
-
Half-Life: Preliminary studies suggest a 12–18 hour elimination half-life, prolonged compared to quinine’s 11 hours .
Research Applications and Comparative Analysis
Medicinal Chemistry
Quinine, n-propyl bromide serves as a scaffold for antimalarial analogs. Bromide’s leaving-group capability facilitates further alkylation or nucleophilic substitution, enabling rapid diversification .
Table 3: Comparison with Native Quinine
| Property | Quinine, n-propyl bromide | Quinine | Source |
|---|---|---|---|
| Molecular Weight | 447.4 g/mol | 324.4 g/mol | |
| Aqueous Solubility | 2.5 mg/mL (20°C) | 0.05 mg/mL | |
| logP (Octanol-Water) | 3.1 (estimated) | 2.8 |
Organic Synthesis
The compound’s bromide moiety allows participation in Suzuki-Miyaura couplings and Grignard reactions, expanding its utility beyond pharmacology . For example, palladium-catalyzed cross-coupling with arylboronic acids generates biaryl derivatives for materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume